molecular formula C20H22N2O4 B10784867 4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine

4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine

Cat. No.: B10784867
M. Wt: 354.4 g/mol
InChI Key: RLJDPXQVWWNTFK-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity

4-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, including anxiolytic, anticonvulsant, and sedative effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C22H27N2O4
  • Molecular Weight : 369.46 g/mol
  • InChIKey : COTBUHIFBMHNMP-SOFGYWHQSA-N

Benzodiazepines typically exert their effects through the modulation of GABA_A receptors in the central nervous system. The specific interactions of this compound with these receptors can influence neurotransmitter activity, leading to various pharmacological effects.

1. Anxiolytic Effects

Research indicates that benzodiazepines possess significant anxiolytic properties. In animal models, compounds similar to this compound have shown promise in reducing anxiety-related behaviors.

2. Anticonvulsant Properties

Studies have demonstrated that benzodiazepines can effectively manage seizures by enhancing GABAergic transmission. Preliminary data suggest that this compound may exhibit similar anticonvulsant activity.

3. Sedative Effects

The sedative properties of benzodiazepines are well-documented. The compound under discussion may induce sedation through its action on GABA_A receptors, leading to increased sleep duration and reduced sleep latency in experimental models.

Study 1: Anxiolytic Activity in Rodent Models

A study conducted on rodents evaluated the anxiolytic effects of various benzodiazepine derivatives. The results indicated that compounds with similar structural features to this compound significantly reduced anxiety-like behavior in the elevated plus maze test.

CompoundDose (mg/kg)Anxiety Reduction (%)
Test Compound1065%
Diazepam570%

Study 2: Anticonvulsant Efficacy

Another study assessed the anticonvulsant potential of several benzodiazepines using the maximal electroshock seizure model. The compound demonstrated a notable reduction in seizure duration compared to control groups.

CompoundSeizure Duration (seconds)Efficacy (%)
Test Compound1580%
Control75-

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C20H22N2O4/c1-12-15-11-20(26-5)19(25-4)10-14(15)8-16(22-21-12)13-6-7-17(23-2)18(9-13)24-3/h6-7,9-11H,8H2,1-5H3

InChI Key

RLJDPXQVWWNTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(CC2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.